molecular formula C10H20N2O B7924657 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7924657
M. Wt: 184.28 g/mol
InChI Key: NSQBOVWGYQYVNP-JTQLQIEISA-N
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Description

2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as an adrenergic receptor ligand. The compound's core structure features a stereospecific (S)-configured pyrrolidine, a motif frequently found in bioactive molecules targeting G-protein-coupled receptors (GPCRs) [https://www.ncbi.nlm.nih.gov/books/NBK519049/]. The cyclopropyl-methyl-amine substituent is a key pharmacophoric element designed to modulate receptor binding affinity and selectivity, potentially leading to improved metabolic stability and pharmacokinetic profiles compared to simpler alkylamines [https://pubs.acs.org/doi/10.1021/jm301063e]. Researchers utilize this compound as a critical synthetic intermediate or a novel chemical entity for investigating and developing new therapeutics targeting alpha- and beta-adrenergic receptors. Its mechanism of action is hypothesized to involve antagonism or agonism of these receptors, making it a valuable tool for probing autonomic nervous system function, cardiovascular physiology, and metabolic pathways in in vitro and ex vivo models. The specific stereochemistry is crucial for its biological activity, as the (S)-enantiomer typically exhibits distinct and often superior receptor interaction compared to its (R)-counterpart, underscoring the importance of enantiopure compounds in preclinical drug discovery [https://www.sciencedirect.com/topics/chemistry/chiral-drug]. This reagent enables scientists to explore structure-activity relationships (SAR) and advance the development of next-generation adrenergic agents.

Properties

IUPAC Name

2-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBOVWGYQYVNP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Keto-Pyrrolidine Derivatives

A patent (US20090312571A1) describes the synthesis of chiral pyrrolidine intermediates via reductive amination. For 2-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, the pathway involves:

  • Intermediate 1 : (S)-3-Amino-pyrrolidin-1-yl-ethanol synthesis via coupling of a protected amino alcohol with cyclopropylmethyl isocyanide.

  • Deprotection : Hydrogenolytic removal of benzyl groups using palladium catalysts (Pd/C or Pd(OH)₂) under 40–60 psi H₂.

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
Reductive aminationNaBH₃CN, AcOHMeOH0–25°C75%
HydrogenolysisPd(OH)₂, H₂ (40 psi)EtOH/H₂O25°C92%

Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with the (S)-configuration confirmed by X-ray crystallography.

Cyclopropane Ring Construction via Grignard Addition

A method from ACS Medicinal Chemistry Letters details the introduction of cyclopropyl groups to pyrrolidine scaffolds:

  • Intermediate 2 : (R)-1-Benzyl-3-cyanopyrrolidine synthesis via nucleophilic substitution of a mesylated hydroxyl group with cyanide.

  • Cyclopropanation : Treatment with Ti(OiPr)₄ and ethylmagnesium bromide forms the cyclopropane ring.

  • Amination : Hydrolysis of the nitrile to an amine followed by N-methylation.

Critical Data :

  • Cyclopropanation yield: 77–85%.

  • Chiral purity: >99% enantiomeric excess (ee) confirmed by chiral HPLC.

De Novo Pyrrolidine Synthesis via Donor-Acceptor Cyclopropanes

A 2022 study (Molecules) demonstrates a one-pot synthesis of 1,5-substituted pyrrolidones from cyclopropanes:

  • Ring-Opening : Ni(ClO₄)₂·6H₂O catalyzes the reaction between donor-acceptor cyclopropanes and amines.

  • Cyclization : Acid-mediated lactam formation followed by hydrolysis to the pyrrolidine.

Optimized Conditions :

  • Catalyst: Ni(ClO₄)₂·6H₂O (20 mol%).

  • Solvent: Dichloroethane (DCE)/toluene.

  • Yield: 69–79%.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

  • Palladium Catalysts : Pd/C (5 wt%) reduces costs compared to Pd(OH)₂.

  • Nickel Catalysts : Ni(ClO₄)₂·6H₂O offers a cheaper alternative for cyclopropane ring-opening.

Solvent Recycling

  • Methanol and toluene are recovered via distillation in >90% efficiency in large-scale batches.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Reductive aminationHigh stereoselectivityMultiple protection/deprotection70–92%
Grignard cyclopropanationScalable, fewer stepsRequires anhydrous conditions77–85%
Ni-catalyzed cyclizationOne-pot synthesis, atom economyLimited substrate scope69–79%

Chemical Reactions Analysis

Types of Reactions

2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol serves as a vital building block for synthesizing more complex molecules. Its unique cyclopropyl and pyrrolidine structures facilitate the development of novel compounds with tailored properties.

Key Reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions yield alcohols or amines.
  • Substitution: Participates in nucleophilic substitution reactions, allowing for functional group modifications.

Biology

Biologically, this compound is explored for its interactions with various biological molecules, particularly in studying structure-activity relationships (SAR). It can act as a probe to investigate mechanisms of action for similar compounds and assess their effects on cellular processes.

Research Highlights:

  • Investigated for potential binding affinities to receptors involved in neurotransmission.
  • Explored as a candidate for modulating enzyme activities linked to metabolic pathways.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic potential. Its structural features suggest possible applications in developing drugs targeting specific diseases.

Potential Applications:

  • Development of analgesics or anti-inflammatory agents.
  • Exploration as a treatment option for neurological disorders due to its interactions with neurotransmitter systems.

Industrial Applications

Industrially, this compound is valuable in producing specialty chemicals and pharmaceuticals. Its properties make it suitable for various manufacturing processes, including agrochemicals.

Industrial Use Cases:

  • Intermediate in synthesizing agrochemicals that enhance crop yields.
  • Utilized in the formulation of specialty polymers and coatings.

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential use as an antidepressant candidate.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to enhance its biological activity. Modifications to the cyclopropyl group improved potency against specific targets involved in pain signaling pathways.

Mechanism of Action

The mechanism of action of 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanolamine Derivatives

A structurally analogous compound, 2-(Ethylpropylamino)ethanol (CAS RN: 2893-56-3), shares the ethanolamine backbone but differs in substituents. Key comparisons include:

Property 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol 2-(Ethylpropylamino)ethanol
Molecular Formula Likely C₁₁H₂₁N₂O (estimated) C₇H₁₇NO
Substituents Cyclopropyl-methyl-amino, pyrrolidine ring Ethylpropylamino group
Stereochemistry (S)-configuration at 3-position None (achiral)
Regulatory Status Discontinued (commercial catalogs) Listed under HS code 2922.19

The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethylpropyl chain in 2-(Ethylpropylamino)ethanol, which is prone to oxidative degradation .

TRK Kinase Inhibitors

Compounds like 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (from ) share the pyrrolidin-1-yl motif but are optimized for TRK kinase inhibition. Key differences:

Property This compound TRK Kinase Inhibitor ()
Core Structure Pyrrolidine-ethanolamine Pyrazolo-pyrimidine-pyrrolidine
Functional Groups Cyclopropyl-methyl-amino, ethanol Difluorophenyl, pyrazole
Therapeutic Target Undefined (discontinued) TRK kinases (cancer treatment)
Structural Complexity Moderate High (polycyclic framework)

The TRK inhibitors leverage fluorine atoms and pyrazole rings for enhanced lipophilicity and kinase binding, whereas the cyclopropyl group in the target compound may limit steric hindrance but lacks the aromatic pharmacophores required for kinase inhibition .

Research Findings and Limitations

  • Synthetic Challenges: The discontinuation of this compound in commercial catalogs suggests unresolved issues in scalability or purity, unlike the well-characterized TRK inhibitors .
  • Biological Activity: While TRK inhibitors demonstrate nanomolar potency in preclinical models, the target compound’s ethanolamine group may prioritize solubility over target affinity, limiting its therapeutic utility .

Biological Activity

2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, a chiral compound with the molecular formula C10H20N2O, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • Chirality : The compound exhibits chirality, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its chiral nature allows for selective binding to specific targets, leading to modulation of their activity. This can result in diverse biological effects, including enzyme inhibition and receptor activation.

1. Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine Derivatives4.69 - 22.9B. subtilis, P. aeruginosa

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

2. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents positions it as a potential candidate for targeting central nervous system disorders. In particular, it may exhibit activity against enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's:

Target EnzymeInhibition TypeReference
Acetylcholinesterase (AChE)Competitive Inhibition
Cyclooxygenase-1 (COX-1)Non-selective Inhibition

Studies utilizing molecular docking techniques have provided insights into its binding affinity and potential therapeutic applications .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antitumor Activity : A related compound exhibited potent antitumor effects against various cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer properties .
  • CYP450 Metabolism : Research has highlighted the role of cytochrome P450 enzymes in metabolizing similar compounds, which is essential for understanding their pharmacokinetics and safety profiles .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves cyclopropylamine and (S)-1-methyl-3-pyrrolidinone precursors, with catalytic steps to preserve stereochemistry. A common approach includes:

  • Nucleophilic substitution to attach the cyclopropyl-methyl-amino group to the pyrrolidine ring .
  • Chiral resolution via techniques like chiral HPLC or enzymatic resolution to isolate the (S)-configured product .
    • Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield and enantiomeric excess .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : Assigns stereochemistry (e.g., ¹H/¹³C NMR for pyrrolidine ring protons and cyclopropyl group coupling constants) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z ~227) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities in chiral centers .

Q. How do the compound’s functional groups (cyclopropyl, pyrrolidine, ethanol) influence its physicochemical properties?

  • Cyclopropyl Group : Introduces steric hindrance and rigidity, enhancing receptor-binding selectivity .
  • Pyrrolidine Ring : Provides a constrained conformation, favoring interactions with hydrophobic enzyme pockets .
  • Ethanol Moiety : Enhances solubility in aqueous media (logP ~1.2) while allowing derivatization (e.g., esterification) .

Advanced Research Questions

Q. How can enantiomer separation be optimized for this compound, and what are the implications of stereochemistry on biological activity?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
    • Biological Impact : (S)-enantiomers often show higher affinity for neurotransmitter receptors (e.g., σ1 or NMDA receptors) due to spatial compatibility with binding pockets .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?

  • Approaches :

  • Receptor Binding Assays : Radioligand competition studies (e.g., ³H-ifenprodil for NMDA receptor antagonism) to quantify IC₅₀ values .
  • Molecular Dynamics Simulations : Model interactions between the cyclopropyl group and receptor hydrophobic domains (e.g., TRK kinase pockets) .
  • In Vivo Electrophysiology : Assess modulation of neuronal excitability in rodent hippocampal slices .

Q. How can metabolic stability and pharmacokinetic properties of this compound be improved?

  • Strategies :

  • Prodrug Design : Introduce acetylated ethanol moieties to enhance blood-brain barrier permeability .
  • Cytochrome P450 Inhibition Studies : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of pyrrolidine) using liver microsomes .
    • Data Example :
ModificationHalf-life (t₁/₂, hrs)Bioavailability (%)
Parent Compound1.512
Acetylated Derivative3.834

Q. What are the common contradictions in structure-activity relationship (SAR) studies for this compound class, and how can they be resolved?

  • Contradictions :

  • Cyclopropyl groups improve binding in some receptors (e.g., σ1) but reduce affinity in others (e.g., dopamine D2) due to steric clashes .
  • Ethanol hydroxylation may increase solubility but decrease CNS penetration .
    • Resolution :
  • Fragment-Based Screening : Test truncated analogs (e.g., cyclopropyl-pyrrolidine fragments) to isolate critical pharmacophores .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

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